1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine
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Overview
Description
1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique structural features and significant potential in various scientific fields, including drug discovery and synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, making it a preferred route for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic routes used in laboratory settings but scaled up to meet production demands. The use of efficient catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Known for its role in the synthesis of tropane alkaloids, which have various biological activities.
Uniqueness
1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine is unique due to its specific structural features and high enantioselectivity in synthesis. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine |
InChI |
InChI=1S/C9H18N2/c1-8-5-9(8,6-10)3-2-4-11-7-8/h11H,2-7,10H2,1H3/t8-,9-/m1/s1 |
InChI Key |
BARVROHSKOGOID-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@]12C[C@]1(CCCNC2)CN |
Canonical SMILES |
CC12CC1(CCCNC2)CN |
Origin of Product |
United States |
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